- Pyrimido five-membered ring derivative and application, World Intellectual Property Organization, , ,

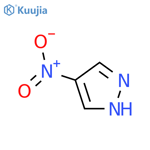

Cas no 956477-64-8 (1-(difluoromethyl)-4-nitro-pyrazole)

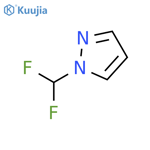

956477-64-8 structure

Nome do Produto:1-(difluoromethyl)-4-nitro-pyrazole

N.o CAS:956477-64-8

MF:C4H3F2N3O2

MW:163.082327127457

MDL:MFCD04967412

CID:2950388

PubChem ID:7017245

1-(difluoromethyl)-4-nitro-pyrazole Propriedades químicas e físicas

Nomes e Identificadores

-

- N-difluoroMenthyl-4-nitropyrazole

- 1-(difluoromethyl)-4-nitro-1H-pyrazole

- 1-(difluoromethyl)-4-nitropyrazole

- N-difluoromethyl-4-nitropyrazole

- 1-Difluoromethyl-4-nitro-1H-pyrazole

- VCURCUIEDUUUEA-UHFFFAOYSA-N

- STK313239

- SBB021414

- SB21957

- NE34664

- SY021392

- AK189012

- ST45092450

- 1-(Difluoromethyl)-4-nitro-1H-pyrazole (ACI)

- 1-(difluoromethyl)-4-nitro-pyrazole

- DS-9953

- AKOS015922257

- 956477-64-8

- 1H-Pyrazole, 1-(difluoromethyl)-4-nitro-

- P10301

- AKOS000306192

- Z851015902

- SCHEMBL3264887

- MFCD04967412

- EN300-56165

- DB-121110

- CS-0085393

-

- MDL: MFCD04967412

- Inchi: 1S/C4H3F2N3O2/c5-4(6)8-2-3(1-7-8)9(10)11/h1-2,4H

- Chave InChI: VCURCUIEDUUUEA-UHFFFAOYSA-N

- SMILES: [O-][N+](C1=CN(C(F)F)N=C1)=O

Propriedades Computadas

- Massa Exacta: 163.01933267g/mol

- Massa monoisotópica: 163.01933267g/mol

- Contagem de átomos isótopos: 0

- Contagem de dadores de ligações de hidrogénio: 0

- Contagem de aceitadores de ligações de hidrogénio: 5

- Contagem de Átomos Pesados: 11

- Contagem de Ligações Rotativas: 1

- Complexidade: 160

- Contagem de Unidades Ligadas Covalentemente: 1

- Contagem de Estereocentros Átomos Definidos: 0

- Contagem de Estereocentros Átomos Indefinidos: 0

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- Superfície polar topológica: 63.6

- XLogP3: 0.9

Propriedades Experimentais

- Densidade: 1.71±0.1 g/cm3 (20 ºC 760 Torr),

- Ponto de ebulição: 216.1±40.0°C at 760 mmHg

- Ponto de Flash: 84.5±27.3 ºC,

- Solubilidade: Slightly soluble (5.1 g/l) (25 º C),

1-(difluoromethyl)-4-nitro-pyrazole Informações de segurança

- Palavra de Sinal:Warning

- Declaração de perigo: H302-H315-H319-H335

- Declaração de Advertência: P261-P305+P351+P338

- Condição de armazenamento:Sealed in dry,2-8°C

1-(difluoromethyl)-4-nitro-pyrazole Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1156033-5g |

1-(Difluoromethyl)-4-nitro-1H-pyrazole |

956477-64-8 | 98% | 5g |

¥444.00 | 2024-04-24 | |

| Chemenu | CM120441-5g |

1-(Difluoromethyl)-4-nitropyrazole |

956477-64-8 | 95%+ | 5g |

$*** | 2023-03-29 | |

| Enamine | EN300-56165-10.0g |

1-(difluoromethyl)-4-nitro-1H-pyrazole |

956477-64-8 | 95.0% | 10.0g |

$98.0 | 2025-03-15 | |

| abcr | AB458035-5g |

1-(Difluoromethyl)-4-nitro-1H-pyrazole; . |

956477-64-8 | 5g |

€131.10 | 2025-03-19 | ||

| abcr | AB458035-1 g |

1-(Difluoromethyl)-4-nitro-1H-pyrazole |

956477-64-8 | 1g |

€193.20 | 2022-03-01 | ||

| abcr | AB458035-5 g |

1-(Difluoromethyl)-4-nitro-1H-pyrazole; . |

956477-64-8 | 5g |

€211.50 | 2023-04-22 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N11560-10g |

1-(Difluoromethyl)-4-nitro-1H-pyrazole |

956477-64-8 | 10g |

¥5349.0 | 2021-09-08 | ||

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY021392-10g |

1-(Difluoromethyl)-4-nitropyrazole |

956477-64-8 | ≥97% | 10g |

¥738.00 | 2024-07-09 | |

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY021392-25g |

1-(Difluoromethyl)-4-nitropyrazole |

956477-64-8 | ≥97% | 25g |

¥1845.00 | 2024-07-09 | |

| Fluorochem | 025966-1g |

1-Difluoromethyl-4-nitro-1H-pyrazole |

956477-64-8 | 95% | 1g |

£114.00 | 2022-03-01 |

1-(difluoromethyl)-4-nitro-pyrazole Método de produção

Método de produção 1

Condições de reacção

1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ; 0 °C → rt

1.2 Reagents: Ammonium chloride Solvents: Water

1.2 Reagents: Ammonium chloride Solvents: Water

Referência

Método de produção 2

Condições de reacção

1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ; 5 min, rt → 120 °C

1.2 20 h, 120 °C

1.2 20 h, 120 °C

Referência

- Crystalline forms of (9R,13S)-13- {4-[5-chloro-2-(4-chloro-1H,2,3- triazol-1-yl)phenyl] -6-oxo-1,6-dihydropyrimidin-1-yl}-3-(difluoromethyl)-9-methyl-3,4,7,15- tetraazatricyclo[ 12.3.1.02·6]octadeca- 1(18),2(6),4,14,16-pentaen-8-one, World Intellectual Property Organization, , ,

Método de produção 3

Condições de reacção

1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ; rt → 120 °C

1.2 20 min, 120 °C; 10 min, 120 °C; 120 °C → rt

1.3 Reagents: Water ; rt

1.2 20 min, 120 °C; 10 min, 120 °C; 120 °C → rt

1.3 Reagents: Water ; rt

Referência

- Discovery of Milvexian, a High-Affinity, Orally Bioavailable Inhibitor of Factor XIa in Clinical Studies for Antithrombotic Therapy, Journal of Medicinal Chemistry, 2022, 65(3), 1770-1785

Método de produção 4

Condições de reacção

1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ; 30 min, 120 °C

Referência

- Preparation of the bridged heterocyclyl-substituted pyrimidine compounds and their pharmaceutical applications, World Intellectual Property Organization, , ,

Método de produção 5

Condições de reacção

1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ; 2 h, 120 °C

Referência

- Macrocyclic compounds as factor XIa inhibitors and their preparation, World Intellectual Property Organization, , ,

Método de produção 6

Condições de reacção

1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ; 5 min, 120 °C

1.2 20 min, 120 °C; 10 min, 120 °C

1.2 20 min, 120 °C; 10 min, 120 °C

Referência

- Pyrimidinones as factor XIa inhibitors and their preparation, World Intellectual Property Organization, , ,

Método de produção 7

Condições de reacção

1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ; 5 min, rt → 120 °C

1.2 20 min, 120 °C; 10 min, 120 °C

1.2 20 min, 120 °C; 10 min, 120 °C

Referência

- Preparation of macrocycles condensed with heterocycles as factor XIa inhibitors, World Intellectual Property Organization, , ,

Método de produção 8

Condições de reacção

1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ; 5 min, 120 °C

1.2 20 min, 120 °C; 10 min, 120 °C

1.2 20 min, 120 °C; 10 min, 120 °C

Referência

- Preparation of sulphonyl urea derivatives as NLRP3 inflammasome modulators for the treatment of inflammatory, autoinflammatory, autoimmune and neoplastic diseases, World Intellectual Property Organization, , ,

Método de produção 9

Condições de reacção

1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ; 5 min, rt → 120 °C

1.2 20 min, 120 °C; 10 min, 120 °C

1.2 20 min, 120 °C; 10 min, 120 °C

Referência

- Preparation of macrocycles with heterocyclic p2' groups as factor XIa inhibitors, World Intellectual Property Organization, , ,

Método de produção 10

Condições de reacção

1.1 Reagents: Sodium carbonate Solvents: Dimethylformamide ; 4 h, 90 °C

1.2 Reagents: Water

1.2 Reagents: Water

Referência

- Preparation of aryl- and heteroarylsulfonimidoylacetamides and compositions for treating conditions associated with NLRP activity, World Intellectual Property Organization, , ,

Método de produção 11

Condições de reacção

1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ; 5 min, 120 °C

1.2 120 °C; 10 min, 120 °C

1.2 120 °C; 10 min, 120 °C

Referência

- Preparation of FXIa inhibitor and application thereof, China, , ,

Método de produção 12

Condições de reacção

1.1 Reagents: Cesium carbonate Solvents: 1,2-Dimethoxyethane ; 5 min, 120 °C

1.2 10 min, 120 °C

1.2 10 min, 120 °C

Referência

- Heterocyclic compound having inhibitory effect on motor neuron cell degeneration, World Intellectual Property Organization, , ,

Método de produção 13

Condições de reacção

1.1 Reagents: Sodium carbonate Solvents: Dimethylformamide ; rt; 3 h, 90 °C

1.2 Reagents: Water

1.2 Reagents: Water

Referência

- Preparation of sulfonylurea compounds and compositions for treating conditions associated with NLRP activity, World Intellectual Property Organization, , ,

Método de produção 14

Condições de reacção

1.1 Reagents: Potassium fluoride Solvents: Acetonitrile ; 12 h, rt

Referência

- N-Difluoromethylation of imidazoles and pyrazoles using BrCF2PO(OEt)2 under mild condition, Tetrahedron Letters, 2018, 59(28), 2752-2754

Método de produção 15

Condições de reacção

1.1 Reagents: Sulfuric acid , Nitric acid ; 3 h, 30 - 40 °C; overnight, 30 - 40 °C

1.2 Reagents: Sodium carbonate Solvents: Water ; neutralized, cooled

1.2 Reagents: Sodium carbonate Solvents: Water ; neutralized, cooled

Referência

- Chemical properties of derivatives of N-difluoromethyl- and N-2-H-tetrafluoroethylpyrazoles, Chemistry of Heterocyclic Compounds (New York, 2006, 42(9), 1177-1184

Método de produção 16

Condições de reacção

1.1 Reagents: Sodium bicarbonate Solvents: Dimethylformamide ; overnight, rt → 100 °C; overnight, 100 °C

Referência

- Preparation of 1,4,6-triaza-1H-indene compounds as colony stimulating factor 1 receptor modulators, World Intellectual Property Organization, , ,

1-(difluoromethyl)-4-nitro-pyrazole Raw materials

- Sodium chlorodifluoroacetate

- 4-Nitropyrazole

- Bromodifluoromethane

- 1-[[bromo(difluoro)methyl]-ethoxy-phosphoryl]oxyethane

- 1-(Difluoromethyl)-1H-pyrazole

1-(difluoromethyl)-4-nitro-pyrazole Preparation Products

1-(difluoromethyl)-4-nitro-pyrazole Literatura Relacionada

-

Boosa Venu,Bilakanti Vishali,Gutta Naresh,Velisoju Vijay Kumar,Medak Sudhakar,Ramineni Kishore,Jorge Beltramini,Muxina Konarova,Akula Venugopal Catal. Sci. Technol., 2016,6, 8055-8062

-

Soichiro Tottori,Karolis Misiunas,Vahe Tshitoyan,Ulrich F. Keyser Soft Matter, 2021,17, 5131-5136

-

Alexis Perea,Karim Zaghib,Daniel Bélanger J. Mater. Chem. A, 2015,3, 2776-2783

-

Ji Yang,Jing Fu,Hao-Yuan Lyu,Li-Ping Bai,Zhi-Hong Jiang,Guo-Yuan Zhu RSC Adv., 2021,11, 9057-9066

-

Alexander G. Zestos,Cheng Yang,Dale Hensley,B. Jill Venton Analyst, 2015,140, 7283-7292

Categorias Relacionadas

- Solventes e Químicos Orgânicos Compostos Orgânicos Compostos orgânicos 1,3-dipolares Compostos orgânicos tipo alilo 1,3-dipolares compostos C-nitro

- Solventes e Químicos Orgânicos Compostos Orgânicos Compostos orgânicos 1,3-dipolares Compostos orgânicos tipo alilo 1,3-dipolares Compostos orgânicos nitrados compostos C-nitro

956477-64-8 (1-(difluoromethyl)-4-nitro-pyrazole) Produtos relacionados

- 420831-88-5(7-(2-chlorophenyl)-5-methyl-N-(4-methylphenyl)-4H,7H-1,2,4triazolo1,5-apyrimidine-6-carboxamide)

- 849532-49-6(1-(3-Chlorophenyl)-4-(4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl)piperazine)

- 2680614-12-2(2-(2,2,2-trifluoro-N-phenylacetamido)butanoic acid)

- 1160248-16-7(7-(Tert-butoxycarbonyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine-1-carboxylic acid)

- 25130-29-4(5-Chlorocytidine)

- 2090280-46-7(6-(2-Cyclopentylethyl)-2-methylpyrimidin-4-ol)

- 1807046-02-1(Methyl 6-cyano-2,3-dibromophenylacetate)

- 52095-40-6(Ethanone,1-(2-ethenylphenyl)-)

- 1058422-59-5(methyl 4-[2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamido]benzoate)

- 2138575-03-6(2-cyclobutyl-8-ethylimidazo1,2-apyridine-3-carboxylic acid)

Fornecedores recomendados

atkchemica

(CAS:956477-64-8)1-(difluoromethyl)-4-nitro-pyrazole

Pureza:95%+

Quantidade:1g/5g/10g/100g

Preço ($):Inquérito

Amadis Chemical Company Limited

(CAS:956477-64-8)1-(difluoromethyl)-4-nitro-pyrazole

Pureza:99%/99%

Quantidade:25g/100g

Preço ($):244.0/806.0